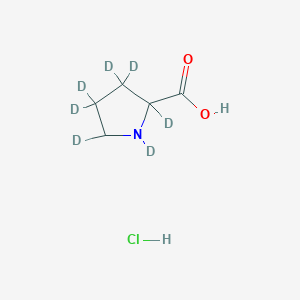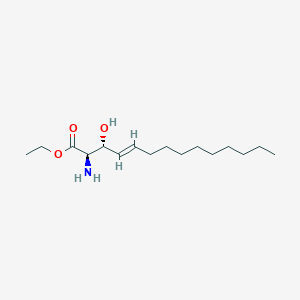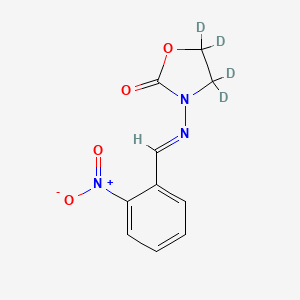![molecular formula C₁₂H₂₃NO B1141418 (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 103729-96-0](/img/structure/B1141418.png)
(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The stereoselective synthesis of related compounds involves multiple steps, starting from camphor and involving coupling and oxidative cyclisation processes. For instance, the preparation of (1R,3R,4R)-3-(1,2,4-Triazolo[4,3-x]azin-3-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ones from (1R)-(+)-camphor demonstrates a complex synthesis pathway involving dimethylamino compounds (Grošelj et al., 2002).
Molecular Structure Analysis
NMR crystallography has been employed to study the structure of similar chiral bicyclic compounds. For example, the structure of (1R,2S,3R,5R)-3-amino-6,6-dimethylbicyclo[3.1.1]heptan-2-ol was determined using 1H and 13C chemical shifts and verified by various NMR techniques (Jaworska et al., 2012).
Chemical Reactions and Properties
Various chemical reactions involving dimethylamino and bicyclic compounds have been studied, such as Mannich reactions, cycloadditions, and transformations involving amino acid derivatives (Grošelj et al., 2006). These studies provide insight into the reactivity and potential applications of these compounds.
Physical Properties Analysis
Investigations into the physical properties of closely related compounds, such as their crystal structures and interactions with other elements, have been conducted. For instance, the study of lithium complexes with chiral bicyclic compounds offers insights into their structural and physical properties (Goldfuss & Eisenträger, 2000).
Aplicaciones Científicas De Investigación
Chiral Ligand Applications
The compound has also found use as a chiral ligand in catalysis. Olubanwo et al. (2018) described its role in enantioselective diethyl zinc (Et2Zn) addition to benzaldehyde. The creation of compounds like (1R,2S,3R,4S)-1,7,7-trimethyl-2-pyridin-2-ylmethylbicyclo[2.2.1]-heptane-2,3-diol from (d)-camphor illustrates its potential in asymmetric synthesis, where controlling the stereochemistry of the resulting molecule is crucial (Olubanwo et al., 2018).
Complex Formation and Crystallography
The compound is also notable in the formation of complex structures and crystallography studies. For example, A. Bogdanov and colleagues (2006) discussed its reaction leading to the formation of a stable quasiphosphonium salt, showcasing its versatility in forming complex structures with potential applications in material science and organic chemistry (Bogdanov et al., 2006).
Spectroscopic Studies
The compound has been part of studies focusing on the spectroscopic properties of chiral bicyclic ketones. Research by G. Longhi et al. (2013) on compounds like (1S,4S)-and (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one provides insights into their absorption, emission, and chiroptical spectra, indicating the potential of this compound in spectroscopic analysis and material characterization (Longhi et al., 2013).
Propiedades
IUPAC Name |
(1R,2S,3R,4S)-3-(dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-11(2)8-6-7-12(11,3)10(14)9(8)13(4)5/h8-10,14H,6-7H2,1-5H3/t8-,9-,10-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEYHASQASZDRQ-BFLSOPEQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2N(C)C)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)[C@H]([C@H]2O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)
![N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester](/img/structure/B1141342.png)



